N-[4-(benzyloxy)phenyl]-2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide
Description
The compound N-[4-(benzyloxy)phenyl]-2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide features a benzothieno[2,3-d]pyrimidinone core fused to a hexahydrobenzene ring, substituted at position 2 with a sulfanyl-linked acetamide group. The acetamide nitrogen is further substituted with a 4-benzyloxyphenyl moiety.
Properties
CAS No. |
618879-61-1 |
|---|---|
Molecular Formula |
C27H27N3O3S2 |
Molecular Weight |
505.7 g/mol |
IUPAC Name |
2-[(3-ethyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-phenylmethoxyphenyl)acetamide |
InChI |
InChI=1S/C27H27N3O3S2/c1-2-30-26(32)24-21-10-6-7-11-22(21)35-25(24)29-27(30)34-17-23(31)28-19-12-14-20(15-13-19)33-16-18-8-4-3-5-9-18/h3-5,8-9,12-15H,2,6-7,10-11,16-17H2,1H3,(H,28,31) |
InChI Key |
XCJMDJJPJIORPE-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C2=C(N=C1SCC(=O)NC3=CC=C(C=C3)OCC4=CC=CC=C4)SC5=C2CCCC5 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure and Modifications
The benzothieno[2,3-d]pyrimidinone core is conserved across analogs, with variations primarily in the acetamide substituents. Key modifications include:
- Phenyl Ring Substituents: The 4-benzyloxy group in the target compound contrasts with phenoxy (), sulfamoyl (), ethoxy (), methoxy (), and trifluoromethyl () groups in analogs.
- Sulfanyl Linker : The sulfanyl (-S-) group is retained in all analogs, suggesting its role in maintaining conformational flexibility or metal-binding interactions.
Table 1: Structural and Physicochemical Comparisons
Key Research Findings
- : Substitution with difluoromethoxy (KD = 2.1 µM) or fluorophenyl (KD = 320 nM) groups enhances MMP-9 inhibition, highlighting the impact of electron-withdrawing substituents .
- : N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives demonstrate nanomolar potency against cancer cell lines, underscoring the importance of heterocyclic cores .
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